Isoxsuprine
Overview
Description
Isoxsuprine is a beta-adrenergic agonist that primarily functions as a vasodilator. It is used in the treatment of various vascular conditions, including cerebrovascular insufficiency, peripheral vascular disease, and Raynaud’s phenomenon . This compound causes direct relaxation of uterine and vascular smooth muscle, making it useful in the management of premature labor .
Mechanism of Action
Target of Action
Isoxsuprine primarily targets vascular and uterine smooth muscles . It acts as a β2-adrenoreceptor agonist , causing direct relaxation of these muscles .
Mode of Action
This compound’s mode of action involves direct interaction with its targets . Rather than increasing muscle blood flow by beta-receptor stimulation, this compound probably has a direct action on vascular smooth muscle . The generally accepted mechanism of action of this compound on the uterus is beta-adrenergic stimulation .
Biochemical Pathways
This compound’s vasodilatory effect involves the activation of the NO/cGMP and H2S/KATP pathways and blockade of α1-adrenoceptors and calcium channels . These pathways play a crucial role in the regulation of vascular tone and blood flow.
Pharmacokinetics
This compound is almost completely absorbed from the gastrointestinal tract after oral administration . Peak plasma concentrations occur within 1 hour and persist for about 3 hours . This compound’s mean plasma half-life is about 1.25 hours . It is excreted via urine as conjugates .
Result of Action
This compound’s action results in the relaxation of veins and arteries , making them wider and allowing blood to pass through them more easily . This vasodilation improves blood flow, particularly in the arteries supplying skeletal muscle .
Biochemical Analysis
Biochemical Properties
Isoxsuprine plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. These receptors are proteins located on the surface of cells, and their activation by this compound leads to the relaxation of smooth muscles. This compound’s vasodilatory actions are more pronounced on the arteries supplying skeletal muscles than those supplying the skin . The compound also interacts with enzymes involved in the metabolic pathways, although specific enzymes and their interactions require further elucidation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating beta-adrenergic receptors, this compound induces a cascade of intracellular events that result in the relaxation of smooth muscles. This effect is particularly beneficial in conditions like Raynaud’s phenomenon and Buerger’s disease, where improved blood flow is crucial
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins, ultimately causing smooth muscle relaxation . This compound’s ability to modulate these molecular pathways underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration . The compound has a plasma half-life of approximately 1.5 hours and is primarily excreted in the urine as conjugates
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In horses, for example, this compound is used as a peripheral vasodilator at dosages ranging from 0.45 to 2.4 mg/kg body weight per day . Higher dosages can lead to adverse effects such as hypotension, tachycardia, and gastrointestinal irritation . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with beta-adrenergic receptors. The compound is metabolized in the liver, where it undergoes conjugation to form glucuronides and sulfates . These metabolites are then excreted in the urine. This compound’s effects on metabolic flux and metabolite levels are areas of active research, with potential implications for its use in various medical conditions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors. The compound’s vasodilatory effects are more pronounced in skeletal muscles than in the skin . This compound is well absorbed from the gastrointestinal tract and reaches peak plasma concentrations within an hour of oral administration . Its distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with beta-adrenergic receptors on the cell surface. These receptors are located on the plasma membrane, where they mediate the compound’s vasodilatory effects
Preparation Methods
Isoxsuprine can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-2-phenoxyethylamine under specific conditions to form the desired product . The industrial production of this compound hydrochloride involves a series of steps including crystallization and purification to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
Isoxsuprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoxsuprine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in various chemical studies to understand the behavior of beta-adrenergic agonists.
Biology: In biological research, this compound is used to study its effects on vascular and uterine smooth muscle relaxation.
Comparison with Similar Compounds
Isoxsuprine is often compared with other vasodilators such as amlodipine and nifedipine. Unlike these calcium channel blockers, this compound primarily acts through beta-adrenergic stimulation . This unique mechanism makes it particularly effective in conditions where beta-adrenergic agonism is beneficial. Similar compounds include:
Amlodipine: A calcium channel blocker used for hypertension and angina.
Nifedipine: Another calcium channel blocker used for vasospastic angina.
This compound’s distinct mechanism of action and its specific applications in treating premature labor and peripheral vascular diseases highlight its uniqueness among vasodilators.
Properties
IUPAC Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023178 | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-28-8 | |
Record name | Isoxsuprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxsuprine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Feasible Synthetic Routes
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